Phosfolan-methyl

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phosfolan-methyl can be synthesized through the reaction of dimethyl phosphoramidate with 1,3-dithiolane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Phosfolan-methyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoramidic acid derivatives.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phosphoric acid derivatives and dithiolane.

Substitution: It can undergo nucleophilic substitution reactions where the dimethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Substitution: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products Formed

Oxidation: Phosphoramidic acid derivatives.

Hydrolysis: Phosphoric acid derivatives and dithiolane.

Substitution: Various substituted phosphoramidates.

Aplicaciones Científicas De Investigación

Phosfolan-methyl has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase.

Medicine: Investigated for potential use in developing new insecticides with lower toxicity to humans.

Industry: Employed in agricultural settings for pest control, particularly in crops such as cotton and wheat.

Mecanismo De Acción

Phosfolan-methyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, paralysis, and eventually death of the pest . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparación Con Compuestos Similares

Phosfolan-methyl is compared with other organophosphorus insecticides such as:

Phosfolan: Similar in structure but with different ester groups, leading to variations in toxicity and effectiveness.

Mephosfolan: Another organophosphorus compound with a similar mechanism of action but different physical properties and stability.

List of Similar Compounds

- Phosfolan

- Mephosfolan

- Dimethoate

- Malathion

This compound is unique due to its specific ester group, which influences its reactivity and effectiveness as an insecticide .

Actividad Biológica

Phosfolan-methyl, a phosphorothioate insecticide, has garnered attention for its significant biological activity, particularly in the context of pest control. This article explores its mechanism of action, effects on biological systems, and implications for environmental and human health.

This compound (chemical formula: CHNOPS) primarily functions as an insecticide through the inhibition of acetylcholinesterase (AChE), an enzyme essential for neurotransmission. By blocking AChE's activity, this compound causes an accumulation of acetylcholine at synapses, leading to overstimulation of nerves and resulting in paralysis and death in target pests .

Key Mechanism Details:

- Inhibition of AChE: This disruption affects neuromuscular transmission, which is critical for muscle contraction and coordination.

- Neurotoxicity: The compound's neurotoxic effects can be studied to understand the broader implications of AChE inhibition on cognitive functions such as learning and memory.

Biological Activity and Toxicological Studies

This compound has been used in various studies to assess its biological activity and potential risks associated with exposure. Research indicates that it can disrupt not only insect physiology but also has implications for non-target organisms, including humans.

Case Studies and Research Findings

-

Insecticidal Efficacy:

- Studies demonstrate that this compound effectively controls a range of agricultural pests, making it valuable in crop protection strategies.

- Its efficacy is attributed to its rapid action against pest populations, which is critical for maintaining agricultural productivity.

-

Toxicological Assessments:

- Research has shown that this compound can lead to significant neurotoxic effects in non-target species. For example, exposure studies indicate that it may affect AChE activity in mammals, raising concerns about its safety for human health .

- The acute toxicity of this compound is measured using LD50 values, which indicate the dose required to kill 50% of a test population. Reports suggest varying degrees of toxicity depending on the exposure route (oral vs. dermal) .

-

Environmental Impact:

- This compound's persistence in the environment and potential for bioaccumulation have been subjects of investigation. Studies using radiolabeled compounds have tracked its movement through ecosystems, providing insights into its ecological footprint.

- The compound's degradation products also warrant attention, as they may exhibit different toxicological profiles compared to the parent compound.

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | CHNOPS |

| AChE Inhibition Mechanism | Competitive inhibition |

| LD50 (Oral) | 400-4,000 mg/kg (varies by species) |

| LD50 (Dermal) | 100-1,000 mg/kg (varies by species) |

Implications for Human Health

Research into this compound extends beyond agricultural applications; understanding its biological activity is crucial for assessing risks to human health. Given its mode of action as an AChE inhibitor, it poses potential risks similar to other organophosphate pesticides linked to neurodevelopmental disorders and other health issues.

Summary of Human Health Risks

- Neurodevelopmental Concerns: Exposure during critical developmental windows may lead to long-term cognitive deficits.

- Acute Toxicity: Symptoms from acute exposure include headaches, dizziness, and respiratory distress due to cholinergic crisis.

Propiedades

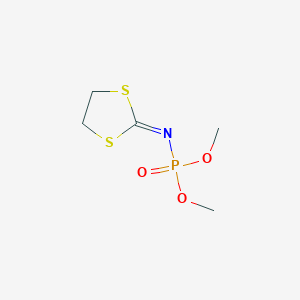

IUPAC Name |

N-dimethoxyphosphoryl-1,3-dithiolan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXVDJFKMQCYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N=C1SCCS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199211 | |

| Record name | Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5120-23-0 | |

| Record name | Phosfolan-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5120-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosfolan-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005120230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSFOLAN-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077FAY08PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Phosfolan-methyl be used in combination with other pesticides or fungicides for broader pest and disease control in crops like wheat, corn, or cotton?

A2: While the provided research doesn't directly address this compound's use in combination with other pesticides for wheat, corn, or cotton, it does highlight its use in a seed-coating agent alongside fungicides like Carbendazim, and other pesticides like Triadimefon and Thiram for cotton seeds []. Further research is needed to determine the efficacy and safety of this compound combinations with other pesticides or fungicides for broader pest and disease control in various crops.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.